3-Hidroxipicolinato de metilo

Descripción general

Descripción

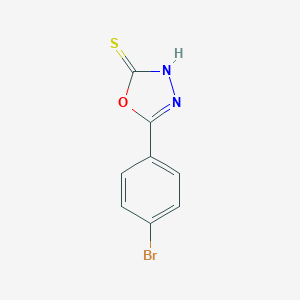

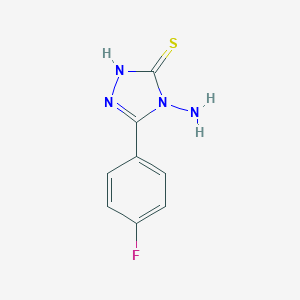

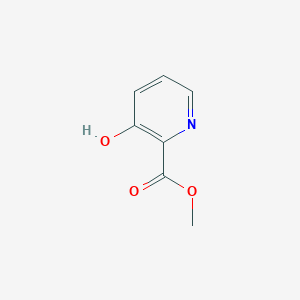

Methyl 3-hydroxypicolinate, also known as MHP, is a heterocyclic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for Methyl 3-hydroxypicolinate is methyl 3-hydroxy-2-pyridinecarboxylate . The InChI code is 1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 .Physical And Chemical Properties Analysis

Methyl 3-hydroxypicolinate is a solid at room temperature . It has a molecular weight of 153.14 . The compound’s InChI code is 1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 .Aplicaciones Científicas De Investigación

Farmacología

3-Hidroxipicolinato de metilo: se explora en farmacología por su potencial como bloque de construcción en el diseño y la síntesis de fármacos. Su estructura es propicia para modificaciones que pueden conducir al desarrollo de nuevos compuestos farmacológicamente activos. Las propiedades fisicoquímicas del compuesto, como la alta absorción GI y la solubilidad, lo convierten en un candidato para futuras investigaciones en la creación de medicamentos con mayor biodisponibilidad .

Agricultura

En agricultura, This compound se ha estudiado por su papel en la síntesis de alcaloides de Lycopodium, que son conocidos por sus propiedades insecticidas y fungicidas. Estos alcaloides, derivados de plantas tradicionalmente utilizadas en medicina, podrían proporcionar una alternativa natural a los pesticidas sintéticos, contribuyendo a prácticas agrícolas sostenibles .

Ciencia de los Materiales

La forma física sólida del compuesto a temperatura ambiente y su estabilidad en una atmósfera inerte lo hacen adecuado para su uso en investigación de ciencia de materiales. Se puede utilizar en el desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas, lo que puede contribuir a avances en campos como la fotovoltaica o los semiconductores .

Bioquímica

This compound: es significativo en bioquímica por su papel en estudios enzimáticos y análisis de vías metabólicas. Su presencia en reacciones bioquímicas clave puede ayudar a comprender los mecanismos enzimáticos y diseñar inhibidores que pueden regular las vías metabólicas con fines terapéuticos .

Ciencias Ambientales

La investigación en ciencias ambientales puede beneficiarse de This compound en el estudio de los procesos de biodegradación. Su estructura química permite investigar cómo se descomponen estos compuestos en el medio ambiente, lo cual es crucial para evaluar su impacto ecológico y desarrollar productos químicos ecológicos .

Química Analítica

En química analítica, This compound se utiliza como estándar o reactivo en varios métodos cromatográficos y espectroscópicos. Sus propiedades físicas y químicas bien definidas permiten una calibración precisa y ayudan en la cuantificación de sustancias en mezclas complejas .

Usos Industriales

Industrialmente, This compound encuentra aplicaciones en la síntesis de productos químicos finos. Su reactividad y estabilidad en diversas condiciones lo convierten en un intermedio valioso en la fabricación de una amplia gama de productos industriales, incluidos colorantes, resinas y productos farmacéuticos .

Investigación en Seguridad y Regulaciones

Por último, This compound está sujeto a investigación en seguridad y regulaciones. Comprender su perfil toxicológico y los riesgos ambientales es esencial para el cumplimiento de las regulaciones globales de seguridad química, garantizando que sus aplicaciones sean seguras tanto para la salud humana como para el medio ambiente .

Safety and Hazards

Methyl 3-hydroxypicolinate has several safety warnings associated with it. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .

Propiedades

IUPAC Name |

methyl 3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKKUZDJUGIOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356068 | |

| Record name | methyl 3-hydroxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62733-99-7 | |

| Record name | methyl 3-hydroxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Hydroxy-2-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does methyl 3-hydroxypicolinate play in the synthesis of 5-azaflavones?

A1: Methyl 3-hydroxypicolinate serves as a crucial starting material in the synthesis of 5-azaflavones []. The process involves a Claisen condensation reaction where methyl 3-hydroxypicolinate reacts with various aromatic or heterocyclic methyl ketones in the presence of sodium hydride (NaH) as a base. This reaction forms the corresponding β-diketone intermediates. These intermediates then undergo cyclization in boiling formic acid (HCOOH) to yield the desired 5-azaflavone derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)

![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)

![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)